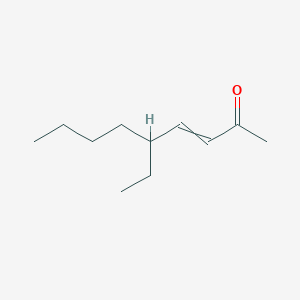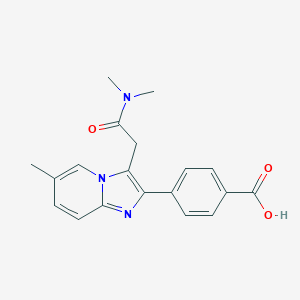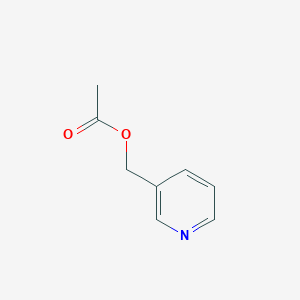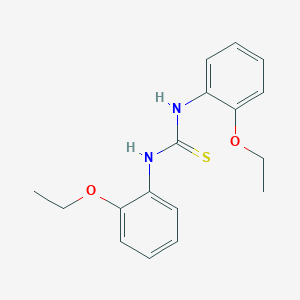
Thiourea, N,N'-bis(2-ethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N,N'-bis(2-ethoxyphenyl)-, also known as BUE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BUE is a white crystalline powder that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry and catalysis.
作用機序
The mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)- is still not well understood, but it is believed to involve the formation of metal complexes with different metals. These metal complexes can then act as catalysts in various organic reactions. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit low toxicity and has no reported adverse effects on human health. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit some biochemical and physiological effects. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
Thiourea, N,N'-bis(2-ethoxyphenyl)- has several advantages for use in lab experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is easy to synthesize and has a high yield, making it readily available for use in various experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also stable and has a long shelf life, making it easy to store and transport. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has some limitations. Thiourea, N,N'-bis(2-ethoxyphenyl)- is relatively expensive compared to other ligands, which may limit its use in some experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also not readily available in large quantities, which may limit its use in industrial applications.
将来の方向性
There are several future directions for research on Thiourea, N,N'-bis(2-ethoxyphenyl)-. One potential direction is to further investigate the mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)-. Understanding the mechanism of action may lead to the development of more efficient and selective catalysts. Another potential direction is to explore the potential applications of Thiourea, N,N'-bis(2-ethoxyphenyl)- in the field of medicine. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory activity, which may be beneficial in the treatment of various diseases. Finally, future research could focus on the synthesis of new derivatives of Thiourea, N,N'-bis(2-ethoxyphenyl)- with improved properties, such as increased stability or selectivity.
合成法
Thiourea, N,N'-bis(2-ethoxyphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with thiourea in the presence of a catalytic amount of hydrochloric acid. The resulting product is then refluxed with 2-bromoethylbenzene to obtain Thiourea, N,N'-bis(2-ethoxyphenyl)-. The yield of this synthesis is generally high, and the purity of the product can be further improved through recrystallization.
科学的研究の応用
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been extensively studied for its potential applications in various fields. In coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a ligand to form metal complexes with different metals such as copper, palladium, and platinum. These metal complexes have been shown to exhibit excellent catalytic activity in various organic reactions.
In addition to coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used in the field of organic synthesis. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
特性
CAS番号 |
1756-44-1 |
|---|---|
製品名 |
Thiourea, N,N'-bis(2-ethoxyphenyl)- |
分子式 |
C17H20N2O2S |
分子量 |
316.4 g/mol |
IUPAC名 |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
InChIキー |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
正規SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
その他のCAS番号 |
1756-44-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



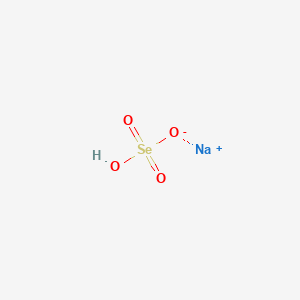
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
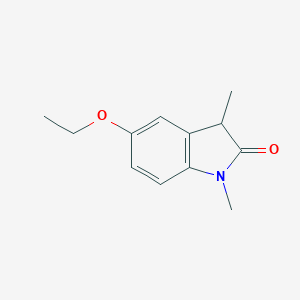

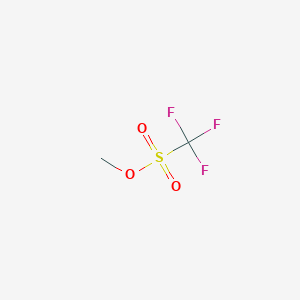
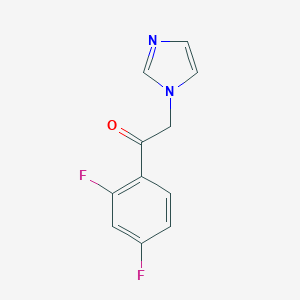
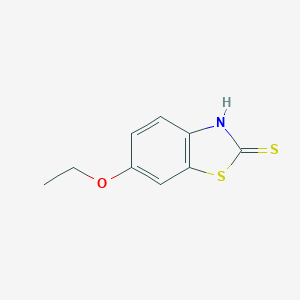
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

